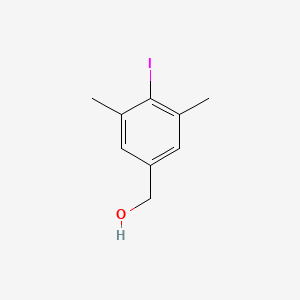![molecular formula C9H14O3 B12102096 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often require a solvent such as toluene and temperatures ranging from 80°C to 120°C to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, often facilitated by acid or base catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with a wide range of applications in organic synthesis.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another related compound used in the synthesis of complex organic molecules.
Uniqueness: 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its ethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its potential as a bioactive compound and its utility in various synthetic applications .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-2-9(8(10)11)5-6-3-4-7(9)12-6/h6-7H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
RBWATCGVYTWBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2CCC1O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)




![tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12102054.png)
![Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-](/img/structure/B12102057.png)
![1-[4-Hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol](/img/structure/B12102061.png)




![N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102089.png)
